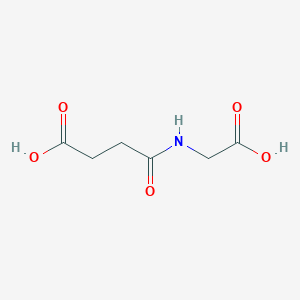Succinylglycine
CAS No.: 5694-33-7
Cat. No.: VC2246416
Molecular Formula: C6H9NO5
Molecular Weight: 175.14 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 5694-33-7 |
|---|---|
| Molecular Formula | C6H9NO5 |
| Molecular Weight | 175.14 g/mol |
| IUPAC Name | 4-(carboxymethylamino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12) |
| Standard InChI Key | HQESMQVYRAJTEA-UHFFFAOYSA-N |
| SMILES | C(CC(=O)O)C(=O)NCC(=O)O |
| Canonical SMILES | C(CC(=O)O)C(=O)NCC(=O)O |
Chemical Identity and Structural Characteristics
Succinylglycine is chemically defined as 4-(carboxymethylamino)-4-oxobutanoic acid, with the molecular formula C₆H₉NO₅ and a molecular weight of 175.14 g/mol . This compound is formally recognized by the Chemical Abstracts Service (CAS) with the registry number 5694-33-7 . The structural composition of succinylglycine involves a succinyl group attached to the amino group of glycine, resulting in a modified amino acid with distinct biochemical properties.
Structural Identifiers and Notations
Succinylglycine can be identified through various standardized chemical notation systems, which are essential for its accurate recognition in chemical databases and research literature. The compound's structural identifiers are presented in Table 1.
Table 1: Structural Identifiers of Succinylglycine
| Identifier Type | Notation |
|---|---|
| IUPAC Name | 4-(carboxymethylamino)-4-oxobutanoic acid |
| IUPAC Condensed | Suc-Gly-OH |
| Standard InChI | InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12) |
| Standard InChIKey | HQESMQVYRAJTEA-UHFFFAOYSA-N |
| SMILES | C(CC(=O)O)C(=O)NCC(=O)O |
| Canonical SMILES | C(CC(=O)O)C(=O)NCC(=O)O |
| Sequence | G |
| PubChem Compound ID | 14954082 |
The structural representation of succinylglycine shows the succinyl group (-CO-CH₂-CH₂-CO-) attached to the amino nitrogen of glycine, creating an amide bond . This structure results in a molecule with two carboxylic acid groups and one amide group, giving succinylglycine distinctive chemical properties.
Physical and Chemical Properties
Succinylglycine possesses specific physical and chemical properties that influence its behavior in biological systems and its potential applications in research and analytical contexts.
Chemical Reactivity
As an N-acyl-amino acid, succinylglycine exhibits chemical reactivity characteristic of both carboxylic acids and amides. The presence of two carboxylic acid groups allows for:
-
Acid-base reactions, functioning as a dicarboxylic acid
-
Esterification reactions
-
Salt formation with appropriate bases
The amide bond, while relatively stable under physiological conditions, can undergo hydrolysis under specific enzymatic conditions or extreme pH environments.
Biological Context and Significance
Succinylglycine represents an important biochemical modification that may influence various biological processes. While specific research on succinylglycine itself is limited in the provided search results, understanding its components provides insight into its potential biological roles.
Relationship to Glycine Metabolism
Glycine, the simplest proteinogenic amino acid, serves critical roles in numerous biological processes, including:
-
Protein synthesis as a fundamental building block
-
Neurotransmission in the central nervous system
-
Detoxification processes involving xenobiotics
-
One-carbon metabolism and nucleotide synthesis
The succinyl modification of glycine potentially alters these functions by changing glycine's interactions with enzymes, receptors, or metabolic pathways. The addition of the succinyl group introduces structural changes that may affect recognition by biological systems and enzymatic processing.
Analytical Considerations and Detection
Succinylglycine can be detected and quantified using various analytical techniques, which are essential for research purposes and potential diagnostic applications.
Research Findings and Applications
Relationship to Enzymatic Modifications
Understanding how succinylglycine forms and is metabolized could provide insights into enzymatic processes involving glycine and succinyl-CoA. These insights might contribute to broader knowledge about metabolic regulation and potential intervention points for metabolic disorders .
Comparative Analysis with Related Compounds
Table 2 presents a comparison between succinylglycine and related compounds, highlighting structural similarities and differences that may influence biological functions.
Table 2: Comparison of Succinylglycine with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Relationship to Succinylglycine |
|---|---|---|---|
| Glycine | C₂H₅NO₂ | 75.07 | Base amino acid without succinyl modification |
| Succinyl-CoA | C25H40N7O19P3S | 867.51 | Succinyl donor in biological succinylation reactions |
| N-Acetylglycine | C₄H₇NO₃ | 117.10 | Similar N-acyl-amino acid with acetyl instead of succinyl group |
This comparison illustrates how the succinyl modification significantly alters the molecular weight and potentially the biological behavior of glycine, while maintaining some of the core amino acid characteristics .
Metabolic Pathway Considerations
Succinylglycine may participate in specific metabolic pathways related to both glycine metabolism and the tricarboxylic acid cycle, given its structural components.
Connection to TCA Cycle Intermediates
The succinyl group in succinylglycine connects this compound to the tricarboxylic acid (TCA) cycle, where succinyl-CoA serves as a key intermediate. This relationship suggests that alterations in TCA cycle function might influence succinylglycine levels, potentially making it relevant in studies of mitochondrial metabolism and energy production .
Future Research Directions
Based on the current understanding of succinylglycine, several promising research directions could enhance knowledge of this compound and its biological significance.
Metabolomic Profiling
Comprehensive metabolomic studies incorporating succinylglycine analysis could reveal patterns of altered metabolism in various physiological and pathological states. Such research might identify specific conditions where succinylglycine levels serve as meaningful biomarkers .
Enzymatic Studies
Investigations into enzymes capable of synthesizing or metabolizing succinylglycine would provide valuable insights into its biological processing and regulation. Such studies could identify specific transferases, hydrolases, or other enzymes that interact with this compound .
Structural Biology Approaches
Detailed structural studies examining how succinylglycine interacts with potential target proteins or enzymes would enhance understanding of its biological functions. X-ray crystallography or NMR studies of protein-succinylglycine complexes could reveal specific binding modes and interaction patterns .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume